5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core Modifications
The pyrazolo[1,5-a]pyrimidine scaffold is characterized by a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The introduction of difluoromethyl groups at positions 5 and 7 induces steric and electronic modifications that influence molecular packing and crystallinity.
Key Crystallographic Parameters
Single-crystal X-ray diffraction studies of related pyrazolo[1,5-a]pyrimidine derivatives reveal monoclinic crystal systems with space group P2₁/a . For example, a structurally analogous compound, 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine monohydrate, exhibits unit cell dimensions of a = 11.599(7) Å, b = 11.550(7) Å, c = 8.575(5) Å, and β = 110.76(4)° . The dihedral angle between the pyrazole and pyrimidine rings in such systems typically ranges from 1.22° to 4.38°, indicating near-planarity .
Table 1: Crystallographic Data for Representative Pyrazolo[1,5-a]pyrimidine Derivatives
The difluoromethyl substituents at positions 5 and 7 introduce steric hindrance, reducing molecular symmetry and promoting anisotropic displacement parameters. These groups also engage in weak C–F···π interactions, which stabilize the crystal lattice .
Properties
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAHNBWWMSAPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) with β-Dicarbonyl Compounds
A pivotal method involves the reaction of N-amino-2-iminopyridines with β-diketones or β-ketoesters under oxidative conditions. Behbehani and Ibrahim demonstrated that acetic acid and molecular oxygen promote the CDC reaction, enabling the formation of pyrazolo[1,5-a]pyridines. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine derivatives in ethanol under an O$$_2$$ atmosphere at 130°C, yielding pyrazolo[1,5-a]pyridines in up to 94% yield (Table 1).
Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridine Formation
| Acetic Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O$$_2$$ | 94 |
This method’s success hinges on the oxidative dehydrogenation of intermediates, facilitated by molecular oxygen.
Cyclization of Fluorinated Precursors
Alternative approaches employ pre-fluorinated building blocks to streamline difluoromethyl group introduction. For instance, 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (PubChem CID: 103200547) is synthesized via cyclization of difluoromethyl-substituted enaminonitriles, followed by carboxylation. Adapting this strategy for the bis-difluoromethyl analog would require symmetric difluoromethyl precursors, though regioselectivity challenges may arise.
Introduction of Difluoromethyl Groups
The incorporation of two difluoromethyl (-CF$$_2$$H) groups at positions 5 and 7 necessitates careful design to avoid side reactions.
Direct Fluorination During Cyclization
Using fluorinated β-diketones in CDC reactions offers a single-step route to install -CF$$_2$$H groups. For example, hexafluoroacetylacetone could theoretically react with N-amino-2-iminopyridines to yield the desired bis-difluoromethyl product. However, steric hindrance and electronic effects may reduce yields, necessitating optimization of solvent and temperature.
Post-Cyclization Fluorination
Late-stage fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor has been explored for analogous compounds. For instance, chloromethyl intermediates undergo fluorination to generate -CF$$_2$$H groups. Applied to 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, this method could yield the target compound, though multiple steps would increase complexity.
Carboxylic Acid Functionalization
The carboxylic acid moiety at position 2 is typically introduced via hydrolysis of ester or nitrile precursors. For example, ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes saponification with aqueous NaOH to yield the carboxylic acid. In the target compound, this step must follow fluorination to prevent side reactions involving the acid-sensitive -CF$$_2$$H groups.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Ethanol emerges as the optimal solvent for CDC reactions, balancing solubility and reactivity. Strong Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., Cu(OAc)$$_2$$) are less effective than acetic acid, which acts as both catalyst and proton source.
Regioselectivity Control
The placement of -CF$$_2$$H groups at positions 5 and 7 is governed by the electronic properties of the pyrimidine ring. Electron-withdrawing groups favor nucleophilic attack at the less hindered positions, though steric effects from existing substituents can alter selectivity.
Yield Limitations
Competing side reactions, such as the formation of triazolo[1,5-a]pyridine by-products, reduce yields when excess acetic acid or prolonged reaction times are employed. Table 2 illustrates how by-product formation escalates with higher acid concentrations.
Table 2: Impact of Acetic Acid Loading on By-Product Formation
| Acetic Acid Equivalents | Desired Product Yield (%) | By-Product Yield (%) |
|---|---|---|
| 6 | 74 | <5 |
| 8 | 68 | 22 |
Structural Characterization and Validation
X-ray crystallography confirms the regiochemistry of related pyrazolo[1,5-a]pyrimidine derivatives. For the title compound, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct $$^{19}\text{F}$$ signals for the two -CF$$_2$$H groups, while infrared (IR) spectroscopy would confirm the carboxylic acid C=O stretch near 1700 cm$$^{-1}$$.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant potential as anticancer agents. Specifically, studies have shown that modifications at the C(2) position can enhance selectivity and potency against various cancer cell lines. For instance, compounds derived from 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been evaluated for their effects on PI3K δ inhibition, which is crucial in cancer signaling pathways.
Case Study : A study synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and tested their activity against K562 and MCF-7 cancer cell lines. The results indicated that certain derivatives exhibited substantial inhibitory effects on cell proliferation and induced apoptosis in these cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various studies have reported that pyrazolo[1,5-a]pyrimidine derivatives demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study : In a recent study involving the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, compounds were screened for antibacterial activity using the disc diffusion method. Several derivatives showed promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents at different positions significantly influence their pharmacological profiles.
| Position | Substituent | Biological Activity |
|---|---|---|
| C(2) | Amine groups | Enhanced PI3K δ inhibition |
| C(5) | Benzimidazole derivatives | Increased anticancer potency |
| C(7) | Difluoromethyl | Improved antimicrobial activity |
Mechanism of Action
The mechanism of action of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Fluorination Effects: Bis(difluoromethyl) vs. Bis(trifluoromethyl): The target compound’s -CF₂H groups provide moderate electron-withdrawing effects compared to -CF₃ in PHTPP, balancing receptor binding affinity and metabolic stability. PHTPP’s -CF₃ groups enhance ESR2 selectivity but may increase molecular weight and reduce solubility . Mono- vs. Di-fluorination: The mono-fluorinated derivative (7-CF₂H) exhibits lower molecular weight (213.14 g/mol) and improved aqueous solubility but reduced kinase inhibitory potency compared to the bis-difluoromethyl analogue .
Substituent Bulk and Lipophilicity :
- Phenyl vs. Fluorinated Alkyl : The diphenyl analogue (C₁₉H₁₃N₃O₂) has a logP ~3.5 due to aromatic rings, limiting bioavailability despite its use in crystallography studies . In contrast, the bis(difluoromethyl) derivative’s logP ~2.1 enhances membrane permeability .
- Pentafluoroethyl Group : The 7-pentafluoroethyl substituent introduces extreme hydrophobicity (logP >4), restricting applications to CNS-targeting agents where high lipophilicity is advantageous .
Synthetic Accessibility :
- The bis(difluoromethyl) compound is synthesized in high yield (93–98%) via ester hydrolysis, whereas bis(trifluoromethyl) derivatives require multistep routes with lower overall yields (e.g., 33–81% for amidation) .
- Diphenyl derivatives are accessible via Suzuki coupling but require palladium catalysts, increasing production costs .
Biological Activity :
- Kinase Inhibition : The target compound’s carboxyl group enables hydrogen bonding with PI3Kδ’s catalytic lysine residue, achieving IC₅₀ values <10 nM in enzymatic assays .
- Receptor Antagonism : Bis(trifluoromethyl) derivatives like PHTPP show nM-level ESR2 antagonism, while the bis(difluoromethyl) variant’s activity remains under investigation .
Biological Activity
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by recent research findings and case studies.
- Chemical Formula : C₉H₅F₄N₃O₂
- CAS Number : 438227-84-0
- Molecular Weight : 239.15 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with difluoromethyl and carboxylic acid substituents, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of the difluoromethyl group through electrophilic fluorination techniques.
- Carboxylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 µM in MCF-7 (breast cancer) and 1.75 to 9.46 µM in MDA-MB-231 (triple-negative breast cancer) cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .
- Mechanism of Action : The compound was found to increase levels of caspase 9 in treated cancer cells, suggesting it induces apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- It has shown selective activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in combating antibiotic resistance .
Study on Anticancer Effects
In a comparative study involving various pyrazolo[1,5-a]pyrimidines, including the target compound:
- Results : The compound was among the most effective in reducing viability in A549 lung adenocarcinoma cells with a post-treatment viability reduction to approximately 66% at a concentration of 100 µM .
- Toxicity Assessment : The toxicity was evaluated against non-cancerous HSAEC-1 KT cells, showing lower cytotoxicity compared to standard treatments like cisplatin .
Inhibition of PI3K δ
Another significant finding was its role as a selective inhibitor of the PI3K δ pathway:
Q & A
Q. What are the common synthetic routes for preparing 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with condensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often synthesized via cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminones under reflux in polar solvents (e.g., ethanol, DMF) with acid catalysis . The difluoromethyl groups are introduced via fluorination agents (e.g., DAST or Deoxo-Fluor) or through pre-functionalized intermediates. Reaction temperature and solvent polarity critically affect cyclization efficiency: higher temperatures (80–100°C) improve ring closure but may degrade sensitive substituents. Yields are optimized by controlling stoichiometry, using anhydrous conditions, and purifying intermediates via recrystallization (e.g., from ethanol/DMF mixtures) .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Key techniques include:
- NMR : and NMR confirm substitution patterns, with pyrimidine protons appearing as distinct singlets (δ 8.5–9.5 ppm). Discrepancies may arise from tautomerism in the pyrazolo-pyrimidine core, leading to split peaks in NMR .
- HRMS : Validates molecular weight but may fail to distinguish regioisomers.
- X-ray crystallography : Resolves ambiguity in substituent positions (e.g., difluoromethyl vs. trifluoromethyl groups) .
- IR : Carboxylic acid C=O stretches (~1700 cm) confirm the presence of the carboxylic acid group.
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., difluoromethyl groups) influence the compound’s reactivity and biological activity?
Difluoromethyl groups enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., amide coupling at the 2-carboxylic acid position). This increases binding affinity to targets like kinases or purine receptors . However, steric hindrance from bulky substituents at positions 5 and 7 can reduce solubility, necessitating formulation optimization (e.g., salt formation or PEGylation) . Computational modeling (DFT) predicts charge distribution and guides substituent selection to balance reactivity and bioavailability .
Q. What strategies address low yields in the final hydrolysis step of methyl ester intermediates to the carboxylic acid?
Low yields during hydrolysis (~50–60%) often result from incomplete ester cleavage or side reactions. Strategies include:
- Base-mediated hydrolysis : Using NaOH/THF/HO at 60°C with prolonged reaction times (12–24 hrs) .
- Acid catalysis : HCl in dioxane for acid-stable intermediates.
- Enzymatic methods : Lipases for selective hydrolysis under mild conditions (pH 7–8, 37°C) .
Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or LC-MS to detect residual ester .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be rationalized for this compound?
Discrepancies often arise from:
- Metabolic instability : The carboxylic acid group may undergo glucuronidation in vivo, reducing bioavailability. Stability assays (e.g., liver microsomes) identify metabolic hotspots .
- Protein binding : Plasma protein interactions (e.g., albumin) reduce free drug concentration. Adjusting lipophilicity (logP) via substituent modification mitigates this .
- Off-target effects : Kinase profiling (e.g., KINOMEscan) clarifies selectivity .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates regioisomers.
- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., dehalogenated byproducts) .
Q. How are stability and storage conditions determined for long-term use in biological assays?
- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C typical for pyrazolo-pyrimidines).
- Accelerated stability studies : Samples stored at 4°C, -20°C, and RT are analyzed via HPLC at intervals (1–6 months). Lyophilization in amber vials under argon extends shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
